Sannamycin C

Description

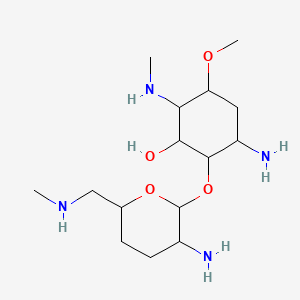

Structure

2D Structure

Properties

CAS No. |

72503-80-1 |

|---|---|

Molecular Formula |

C15H32N4O4 |

Molecular Weight |

332.44 g/mol |

IUPAC Name |

3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3 |

InChI Key |

GKYYNFPFPFRFFN-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N |

Appearance |

Solid powder |

Other CAS No. |

73522-71-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sannamycin B; Antibiotic KA 7038III; Istamycin A(sub 0); KA 7038III; KA-7038III; KA7038III; |

Origin of Product |

United States |

Foundational & Exploratory

Sannamycin C: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic discovered from the fermentation broth of Streptomyces sannanensis KC-7038, the same actinomycete strain responsible for the production of Sannamycins A and B.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and data that are critical for research and development professionals. This compound itself exhibits weak antibacterial activity; however, its 4-N-glycyl derivative has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides, highlighting its potential as a scaffold for the development of new therapeutic agents.[1]

Physicochemical Properties

This compound is characterized as a new aminoglycoside antibiotic.[1] Its structure is composed of a 6-N-methylpurpurosamine C moiety and a 2-deoxy-3-epi-fortamine moiety.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem CID: 175076 |

| Molecular Weight | 332.44 g/mol | PubChem CID: 175076 |

| Appearance | White powder | General property of purified aminoglycosides |

| Solubility | Soluble in water | General property of aminoglycosides |

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and characterization of this compound, based on the initial discovery.

Fermentation of Streptomyces sannanensis KC-7038

The production of this compound is achieved through submerged fermentation of Streptomyces sannanensis KC-7038. While the specific media composition and fermentation parameters for optimal this compound production are detailed in the primary literature, a general approach for the cultivation of Streptomyces for antibiotic production is as follows:

-

Inoculum Preparation: A seed culture of S. sannanensis KC-7038 is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) with spores or a vegetative mycelial suspension. The culture is incubated on a rotary shaker until sufficient biomass is achieved.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. The production medium is typically rich in carbon and nitrogen sources to support secondary metabolite production.

-

Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth using a multi-step purification process that leverages its physicochemical properties.

-

Broth Clarification: The fermentation broth is first clarified by centrifugation or filtration to remove the mycelial biomass.

-

Cation Exchange Chromatography: The clarified broth, containing the basic aminoglycoside, is passed through a column of a weakly acidic cation exchange resin (e.g., Amberlite IRC-50). The resin is washed with water to remove neutral and acidic impurities.

-

Elution: this compound is eluted from the resin using a dilute acid or an alkaline solution.

-

Further Chromatographic Purification: The crude this compound fraction is further purified using additional chromatographic techniques, such as column chromatography on silica gel or cellulose, to separate it from other co-produced sannamycins and impurities.

-

Final Purification: The final purification step may involve preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR analyses were performed to elucidate the connectivity of atoms and the stereochemistry of the molecule. These analyses confirmed the presence of the 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine components.[1]

Biological Activity

This compound itself possesses weak antibacterial activity. However, its semisynthetic derivative, 4-N-glycyl this compound, shows promising broad-spectrum antibacterial activity.

| Organism | This compound MIC (µg/mL) | 4-N-glycyl this compound MIC (µg/mL) |

| Staphylococcus aureus | >100 | Data from primary literature |

| Escherichia coli | >100 | Data from primary literature |

| Aminoglycoside-resistant strains | >100 | Data from primary literature |

| (Note: Specific MIC values are detailed in Deushi et al., 1980) |

Visualizations

Experimental Workflow for this compound Discovery and Isolation

Caption: Workflow for the discovery, isolation, and analysis of this compound.

Logical Relationship of this compound and its Active Derivative

Caption: Relationship between this compound and its biologically active derivative.

Conclusion

This compound, a novel aminoglycoside from Streptomyces sannanensis KC-7038, serves as an important molecular entity for the development of new antibiotics. While inactive in its native form, its 4-N-glycyl derivative displays significant antibacterial activity against a range of pathogens, including resistant strains. The detailed experimental protocols and characterization data presented in this guide provide a valuable resource for researchers in the field of antibiotic discovery and development, facilitating further investigation into the therapeutic potential of this compound derivatives.

References

Streptomyces sannanensis: A Comprehensive Technical Guide to the Production of Sannamycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces sannanensis, a soil-dwelling bacterium, is a known producer of the sannamycin complex of antibiotics, which includes the aminoglycoside Sannamycin C.[1][2] This technical guide provides an in-depth overview of Streptomyces sannanensis as a producer of this compound, consolidating available data on its production, proposed biosynthetic pathways, and regulatory mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

The Producing Organism: Streptomyces sannanensis

The primary strain identified for the production of this compound is Streptomyces sannanensis KC-7038.[3][4] This strain has been deposited in various culture collections under different designations, including ATCC 31530 and FERM-P 4388.[2]

Culture and Fermentation Conditions

Table 1: Recommended Culture Conditions for Streptomyces sannanensis

| Parameter | Recommended Condition | Notes |

| Producing Strain | Streptomyces sannanensis KC-7038 | Also known as ATCC 31530, FERM-P 4388.[2] |

| Growth Medium | GYM Streptomyces Medium | A common medium for the cultivation of Streptomyces. |

| Glucose Soyabean Meal Broth | Found to be suitable for antibiotic production by S. sannanensis strain SU118.[5] | |

| Incubation Temperature | 26°C - 28°C | Optimal temperature range for growth and antibiotic production. |

| Incubation Time | 7 days | A typical duration for antibiotic production in Streptomyces.[5] |

| Aeration | Shaking incubation (150 rpm) | Essential for the growth of aerobic Streptomyces.[5] |

Experimental Protocols

The following protocols are based on established methodologies for the fermentation of Streptomyces and the isolation of aminoglycoside antibiotics.

Fermentation of Streptomyces sannanensis KC-7038

A seed culture is initiated by inoculating a suitable broth medium with spores or a mycelial suspension of S. sannanensis KC-7038. This culture is incubated under optimal conditions to achieve sufficient biomass. The seed culture is then used to inoculate a larger production-scale fermenter containing a production medium optimized for secondary metabolite synthesis. The fermentation is carried out for a period of 7 to 10 days, with parameters such as pH, dissolved oxygen, and nutrient levels monitored and controlled to maximize this compound yield.

Isolation and Purification of this compound

Following fermentation, the culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. As an aminoglycoside, this compound is a polar compound and will be present in the culture supernatant. The supernatant is then subjected to a series of chromatographic steps to isolate and purify this compound. A common method for aminoglycoside purification involves cation-exchange chromatography, followed by further purification steps such as silica gel chromatography or high-performance liquid chromatography (HPLC). The purity of the final compound is assessed using analytical techniques like HPLC and mass spectrometry.

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its structure as a 2-deoxystreptamine (2-DOS)-containing aminoglycoside allows for the proposal of a putative biosynthetic pathway based on known pathways for similar antibiotics like kanamycin and gentamicin.[6][7]

The biosynthesis is expected to originate from D-glucose-6-phosphate, which is converted to the central 2-DOS core.[7] This core is then glycosylated with amino-sugars, followed by tailoring reactions such as methylation to yield the final this compound molecule.

Regulatory Network for this compound Production

The production of antibiotics in Streptomyces is tightly regulated by a complex network of genes and signaling molecules.[1][8] While a specific regulatory pathway for this compound has not been detailed, it is likely governed by a hierarchical system common to other aminoglycoside antibiotics.[9][10]

This network typically involves:

-

Global Regulators: These respond to environmental cues such as nutrient availability and cellular stress, controlling the overall metabolic state of the bacterium and the initiation of secondary metabolism.

-

Pathway-Specific Regulators: Genes located within the this compound biosynthetic gene cluster that directly control the expression of the biosynthetic genes.

-

Signaling Molecules: Small molecules, such as gamma-butyrolactones, that can act as quorum-sensing signals to coordinate antibiotic production across the bacterial population.

Physicochemical Properties of this compound

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H32N4O4 | [11] |

| Molecular Weight | 332.44 g/mol | [11] |

| Class | Aminoglycoside | [3] |

| Core Structure | 2-deoxy-3-epi-fortamine | [3] |

| Sugar Moieties | 6-N-methylpurpurosamine C | [3] |

Conclusion

Streptomyces sannanensis KC-7038 remains a key organism for the production of the aminoglycoside antibiotic this compound. While detailed fermentation and yield data are limited in the public domain, this guide provides a comprehensive framework based on existing knowledge of the producing strain, general Streptomyces fermentation protocols, and the biosynthesis and regulation of related aminoglycosides. Further research into the specific genetic and metabolic pathways of this compound production in S. sannanensis will be crucial for optimizing its yield and exploring its full therapeutic potential.

References

- 1. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces sannanensis - Wikipedia [en.wikipedia.org]

- 3. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminoglycosides, genes and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sannamycin C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the Aminoglycoside Antibiotic Sannamycin C

Abstract

This compound is a member of the aminoglycoside class of antibiotics, produced by the bacterium Streptomyces sannanensis. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as an antimicrobial agent. The information compiled herein is based on publicly available scientific literature and chemical databases.

Chemical Structure and Properties

This compound is an amino cyclitol glycoside with a complex chemical structure. Its fundamental characteristics are summarized below.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | PubChem[1] |

| CAS Number | 73522-71-1 | PubChem[1] |

| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem[1] |

| Synonyms | Antibiotic KA 7038VI, 3-Episannamycin B | PubChem[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the development of potential drug formulations.

| Property | Value | Source |

| Molecular Weight | 332.44 g/mol | PubChem[1] |

| Appearance | Solid | BOC Sciences |

| Boiling Point | 480.6°C at 760 mmHg | BOC Sciences |

| Density | 1.17 g/cm³ | BOC Sciences |

| Solubility | Soluble in Methanol, Water, Ether, Ethanol | BOC Sciences |

Biological Activity and Mechanism of Action

This compound is produced by the actinomycete Streptomyces sannanensis and exhibits antibacterial activity.[2] As an aminoglycoside, its primary mechanism of action is the inhibition of protein synthesis in bacteria.

Antibacterial Spectrum

This compound has demonstrated inhibitory activity against Gram-positive bacteria.[2] A derivative, 4"-N-glycyl-sannamycin C, has shown a broader spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains are not extensively reported in the readily available literature, a study on an antimicrobial agent from Streptomyces sannanensis strain SU118, which may be related to the sannamycin complex, reported MICs against several Gram-positive bacteria.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus MTCC 96 | 0.5 |

| Staphylococcus aureus (clinical isolate) | 0.5 |

| Mycobacterium smegmatis MTCC 6 | 3.0 |

| Bacillus circulans MTCC 8074 | 3.0 |

Note: These values are for an active compound isolated from S. sannanensis and may not be directly attributable to this compound without further confirmation.

Mechanism of Action: Inhibition of Protein Synthesis

The generally accepted mechanism of action for aminoglycoside antibiotics involves binding to the bacterial ribosome, specifically to the 16S ribosomal RNA of the 30S subunit. This interaction disrupts the process of protein synthesis in several ways:

-

Interference with the initiation complex: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

-

Codon misreading: Binding of the antibiotic can cause misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Inhibition of translocation: Aminoglycosides can interfere with the movement of the ribosome along the mRNA molecule, halting protein elongation.

This disruption of protein synthesis is ultimately lethal to the bacterial cell.

Figure 1. General mechanism of bacterial protein synthesis inhibition by this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sannanensis**

This protocol is a generalized procedure and may require optimization for this compound.

-

Fermentation: Culture Streptomyces sannanensis in a suitable liquid medium, such as Glucose Soybean meal broth, under optimal conditions for antibiotic production (e.g., 28°C for 7 days with shaking).[2]

-

Extraction:

-

Separate the culture broth from the mycelium by centrifugation or filtration.

-

Extract the supernatant with an organic solvent like ethyl acetate.[2]

-

-

Purification:

-

Concentrate the organic extract under reduced pressure.

-

Employ chromatographic techniques for purification. Thin-layer chromatography (TLC) can be used for initial separation and monitoring.[2] Column chromatography using silica gel or other suitable resins is recommended for further purification.

-

Figure 2. A generalized workflow for the isolation and purification of this compound.

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) can be determined using standard broth microdilution methods.

-

Prepare Bacterial Inoculum: Culture the test bacteria to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) against a mammalian cell line can be determined using assays like the MTT or Neutral Red assay.

-

Cell Culture: Plate a suitable mammalian cell line in a 96-well plate and allow cells to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound.

-

Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Add the viability reagent (e.g., MTT) and incubate.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Calculate IC50: The IC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Biosynthesis

The biosynthesis of aminoglycoside antibiotics in Streptomyces is a complex process involving a cluster of genes that encode for the enzymes responsible for synthesizing the aminocyclitol core and the sugar moieties, as well as for their assembly and modification. While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the reviewed literature, it is expected to follow the general pathway for 2-deoxystreptamine (2-DOS) containing aminoglycosides. This typically involves the formation of the 2-DOS core from glucose-6-phosphate, followed by glycosylation steps catalyzed by glycosyltransferases and subsequent modifications such as amination and methylation.

Conclusion

This compound is an aminoglycoside antibiotic with demonstrated activity against Gram-positive bacteria. Its chemical structure and properties are well-defined. While detailed experimental protocols and extensive biological data are not widely published, the information available suggests it is a compound of interest for further investigation in the field of antimicrobial drug discovery. Future research should focus on elucidating its full antibacterial spectrum, determining its cytotoxicity profile, and characterizing its specific biosynthetic pathway to enable potential bioengineering of novel derivatives with improved therapeutic properties.

References

- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PubMed [pubmed.ncbi.nlm.nih.gov]

Sannamycin C: An In-depth Technical Guide to its Core Mechanism of Action as an Aminoglycoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C is a member of the aminoglycoside class of antibiotics, a group of potent bactericidal agents that primarily target bacterial protein synthesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, leveraging the broader understanding of aminoglycoside antibiotics. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents representative data and detailed experimental protocols for well-characterized aminoglycosides to elucidate the fundamental principles of its action. The guide delves into the molecular interactions with the bacterial ribosome, the resulting inhibition of protein synthesis, and the methodologies employed to investigate these phenomena. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and development.

Introduction to this compound and the Aminoglycoside Family

This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Like other members of its class, which include well-known antibiotics such as kanamycin, gentamicin, and tobramycin, this compound is characterized by a core structure of amino sugars linked glycosidically to an aminocyclitol ring.[1] Aminoglycosides are a cornerstone in the treatment of serious Gram-negative bacterial infections. Their bactericidal activity stems from their ability to irreversibly bind to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately cell death.

The general mechanism of action for aminoglycosides involves a multi-step process that begins with their transport across the bacterial cell envelope and culminates in the disruption of ribosomal function. This guide will explore these steps in detail, with a focus on the molecular interactions that underpin the antibiotic's efficacy.

The Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary target of aminoglycoside antibiotics is the bacterial 70S ribosome, a complex machinery responsible for translating messenger RNA (mRNA) into proteins. Aminoglycosides exert their inhibitory effects by binding to specific sites on the ribosomal RNA (rRNA), primarily within the 30S subunit.

Binding to the 30S Ribosomal Subunit

Aminoglycosides, including by extension this compound, bind with high affinity to the A-site (aminoacyl-tRNA site) on the 16S rRNA of the 30S ribosomal subunit. This interaction is crucial for their antibacterial activity. The binding of the aminoglycoside induces a conformational change in the A-site, which in turn interferes with the decoding process of mRNA. This interference can lead to two main consequences:

-

Codon Misreading: The conformational change in the A-site can lead to the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins, which can disrupt various cellular processes and contribute to cell death.

-

Inhibition of Translocation: Aminoglycosides can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site) on the ribosome. This blockage of the translocation step effectively halts protein synthesis.

Secondary Binding Sites and Inhibition of Ribosome Recycling

In addition to the primary binding site on the 30S subunit, some aminoglycosides have been shown to bind to a secondary site on the 23S rRNA of the 50S subunit, specifically at helix 69 (H69). This interaction can interfere with the recycling of ribosomes after a round of translation is complete, further depleting the pool of functional ribosomes available for protein synthesis.

The following diagram illustrates the general mechanism of action of aminoglycoside antibiotics at the bacterial ribosome.

Quantitative Analysis of this compound's Activity

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for assessing the antimicrobial activity of a compound.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against various bacterial strains.

| Aminoglycoside | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) |

| Kanamycin | 1 - 8 | >128 | 1 - 4 |

| Gentamicin | 0.25 - 2 | 0.5 - 4 | 0.12 - 1 |

| Tobramycin | 0.25 - 2 | 0.25 - 2 | 0.12 - 1 |

| Amikacin | 1 - 8 | 2 - 16 | 1 - 8 |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Inhibition of In Vitro Protein Synthesis (IC50)

The half-maximal inhibitory concentration (IC50) for in vitro protein synthesis measures the concentration of an antibiotic required to inhibit protein synthesis by 50% in a cell-free system. This assay directly assesses the compound's effect on the ribosome.

Table 2: Representative IC50 values for in vitro protein synthesis inhibition by aminoglycosides.

| Aminoglycoside | IC50 (μM) |

| Kanamycin | 5 - 15 |

| Gentamicin | 1 - 5 |

| Tobramycin | 1 - 5 |

| Neomycin | 0.5 - 2 |

Ribosomal Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the affinity of an antibiotic for its ribosomal target. A lower Kd value indicates a higher binding affinity.

Table 3: Representative dissociation constants (Kd) of aminoglycosides for the bacterial 30S ribosomal subunit.

| Aminoglycoside | Kd (nM) |

| Kanamycin A | 50 - 150 |

| Gentamicin C1a | 10 - 50 |

| Tobramycin | 10 - 50 |

| Neomycin B | 5 - 20 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of aminoglycoside antibiotics. These protocols can be adapted for the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of an aminoglycoside using the broth microdilution method.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Aminoglycoside antibiotic (e.g., this compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Prepare Antibiotic Dilutions: Prepare a stock solution of the aminoglycoside. Perform a two-fold serial dilution of the antibiotic in the wells of a 96-well plate containing 100 µL of growth medium per well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control well containing bacteria and growth medium without the antibiotic, and a negative control well containing only growth medium.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibition of protein synthesis by an aminoglycoside.

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract)

-

DNA or mRNA template for a reporter protein (e.g., luciferase)

-

Amino acid mixture

-

Radiolabeled amino acid (e.g., [³⁵S]-methionine)

-

Aminoglycoside antibiotic

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare Reaction Mixture: Prepare a reaction mixture containing the S30 extract, buffer, amino acids (including the radiolabeled one), and an energy source.

-

Add Antibiotic: Add varying concentrations of the aminoglycoside to the reaction tubes.

-

Initiate Reaction: Add the DNA or mRNA template to initiate the transcription-translation reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Precipitate Protein: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Measure Radioactivity: Collect the protein precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC50: Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value.

Ribosomal Binding Assay by Nitrocellulose Filter Binding

This protocol details a method to determine the binding affinity of an aminoglycoside to the ribosome using a nitrocellulose filter binding assay.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Sannamycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Sannamycin C, an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Due to the limited availability of direct research on this compound's biosynthesis, this document presents a putative pathway constructed by analogy to the well-elucidated biosynthesis of structurally related fortimicin-class aminoglycosides. The guide details the key enzymatic steps, offers representative experimental protocols for pathway elucidation, and presents a framework for quantitative data analysis, serving as a foundational resource for researchers in natural product biosynthesis and antibiotic development.

This compound is a member of the fortimicin family of aminoglycosides, characterized by a unique pseudodisaccharide structure. Its biosynthesis is believed to originate from primary metabolites and involves a series of enzymatic reactions, including the formation of a cyclitol core, glycosylation, and various modifications. Understanding this intricate assembly line is crucial for efforts in bioengineering and the generation of novel antibiotic derivatives with improved efficacy.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three key stages:

-

Stage I: Formation of the Fortamine Core: This stage involves the synthesis of the central aminocyclitol unit, fortamine, from myo-inositol.

-

Stage II: Synthesis of the Purpurosamine Sugar Moiety: This involves the conversion of a common sugar precursor, such as glucose-1-phosphate, into the activated purpurosamine donor.

-

Stage III: Glycosylation and Final Modifications: The fortamine core is glycosylated with the purpurosamine derivative, followed by terminal modification steps to yield this compound.

Below is a diagram illustrating the proposed enzymatic steps in the biosynthesis of this compound.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for the production of this compound and key biosynthetic intermediates in a high-producing strain of Streptomyces sannanensis. This data is for illustrative purposes to guide experimental design and analysis, as specific quantitative data for this compound biosynthesis is not currently available in the public domain.

| Compound | Titer (mg/L) | Precursor Conversion Rate (%) | Key Enzyme Activity (U/mg protein) |

| Fortamine | 150 | 65 | 2.5 (Fortamine Synthase) |

| 6'-N-methyl-purpurosamine C | 120 | 55 | 1.8 (Purpurosamine Methyltransferase) |

| Glycosylated Intermediate | 85 | 70 (from Fortamine) | 3.2 (Glycosyltransferase) |

| This compound | 250 | 80 (from Intermediate) | 4.1 (Final Methyltransferase) |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments that would be cited in such a study.

Gene Knockout and Complementation

Objective: To identify genes essential for this compound biosynthesis.

Protocol:

-

Construction of Gene Deletion Mutant: A target gene suspected to be involved in the pathway is replaced with an antibiotic resistance cassette via homologous recombination in Streptomyces sannanensis.

-

Fermentation and Analysis: The mutant strain is cultured under production conditions. The fermentation broth is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the absence of this compound and the accumulation of any biosynthetic intermediates.

-

Complementation: The wild-type copy of the deleted gene is reintroduced into the mutant strain on an expression vector. Restoration of this compound production confirms the gene's role in the pathway.

In Vitro Enzyme Assays

Objective: To characterize the function of a specific enzyme in the biosynthetic pathway.

Protocol:

-

Heterologous Expression and Purification: The gene encoding the target enzyme is cloned into an E. coli expression vector. The enzyme is overexpressed and purified using affinity chromatography.

-

Enzyme Reaction: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors in a suitable buffer system.

-

Product Analysis: The reaction mixture is analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product and confirm the enzyme's catalytic activity.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the this compound molecule.

Protocol:

-

Labeled Precursor Feeding: Streptomyces sannanensis is cultured in a medium supplemented with a stable isotope-labeled precursor (e.g., ¹³C-glucose or ¹⁵N-L-glutamine).

-

Purification of this compound: this compound is purified from the culture broth.

-

Mass Spectrometry Analysis: The purified this compound is analyzed by high-resolution MS to determine the incorporation of the isotopic label, confirming the precursor-product relationship.

Experimental and Logical Workflows

The following diagram outlines a logical workflow for the elucidation of the this compound biosynthetic pathway, from the identification of the gene cluster to the in-depth characterization of the biosynthetic enzymes.

This guide provides a foundational framework for initiating and conducting in-depth research into the biosynthesis of this compound. The proposed pathway, methodologies, and data structures are intended to accelerate the discovery process and pave the way for the rational engineering of this important class of antibiotics.

References

The Sannamycin Family: A Technical Guide to Sannamycin C and its Relationship with Sannamycin A and B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sannamycins are a group of aminoglycoside antibiotics produced by the actinomycete Streptomyces sannanensis. First identified in the late 1970s and early 1980s, this family of natural products has garnered interest for its antibacterial properties. This technical guide provides an in-depth overview of Sannamycin C, detailing its relationship to the better-known Sannamycin A and B. The document covers their chemical structures, biological activities, and the experimental methodologies used for their isolation and characterization, aiming to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Structural Elucidation and Comparison

Sannamycin A, B, and C are closely related structurally, all belonging to the aminoglycoside class of antibiotics. These compounds are produced by Streptomyces sannanensis KC-7038.[1] The core chemical structures of Sannamycin B and C have been determined, revealing them to be stereoisomers with the same molecular formula: C₁₅H₃₂N₄O₄.

This compound has been characterized as a novel aminoglycoside antibiotic composed of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[1]

Sannamycin B shares the same molecular formula as this compound. Its distinct stereochemistry, however, results in different physical and biological properties.

While the explicit structure of Sannamycin A is less commonly detailed in recent literature, early studies on its structural elucidation were published in "The Journal of Antibiotics". Further investigation into these foundational papers is required for a complete structural comparison.

A 4-N-glycyl derivative of this compound has also been synthesized and shown to possess inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]

Table 1: Physicochemical Properties of Sannamycin B and C

| Property | Sannamycin B | This compound |

| Molecular Formula | C₁₅H₃₂N₄O₄ | C₁₅H₃₂N₄O₄ |

| Molecular Weight | 332.44 g/mol | 332.44 g/mol |

| IUPAC Name | (1S,2R,3R,5S,6R)-3-amino-2-[[(2R,3S,6R)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy]-5-methoxy-6-(methylamino)cyclohexan-1-ol | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

Biological Activity

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of Sannamycins, synthesized from descriptions in the foundational literature.

Isolation of Sannamycins

The isolation of Sannamycins from the culture broth of Streptomyces sannanensis typically involves a series of chromatographic techniques.

Workflow for Sannamycin Isolation

Caption: General workflow for the isolation of Sannamycins.

Methodology:

-

Fermentation: Streptomyces sannanensis is cultured in a suitable fermentation medium to produce the Sannamycins.

-

Harvesting: The culture broth is harvested and the mycelia are removed by filtration.

-

Cation Exchange Chromatography: The clarified broth is passed through a column of a weak cation exchange resin, such as Amberlite IRC-50 (in the ammonium form). The basic Sannamycin compounds are adsorbed onto the resin.

-

Elution: The adsorbed Sannamycins are eluted from the resin using an alkaline solution, such as aqueous ammonia.

-

Concentration: The eluate is concentrated under reduced pressure to yield a crude mixture of Sannamycins.

-

Further Chromatographic Purification: The crude mixture is subjected to further separation and purification using a combination of column chromatography (e.g., with Amberlite CG-50 or Dowex 1-X2 resins) and preparative thin-layer chromatography (TLC) to yield the individual Sannamycin A, B, and C.

Characterization of Sannamycins

The characterization of the isolated Sannamycins involves a combination of spectroscopic and spectrometric techniques to determine their chemical structures and physicochemical properties.

Techniques for Characterization:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

-

Optical Rotation: To measure the specific rotation, which is a characteristic property of chiral molecules.

Biological Activity Assays

The antibacterial activity of the Sannamycins is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution: The Sannamycin compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the Sannamycin that completely inhibits visible bacterial growth.

Biosynthesis and Signaling Pathways

The biosynthetic pathway of the Sannamycins has not been fully elucidated. However, as aminoglycosides, their biosynthesis is expected to involve a series of enzymatic modifications of a sugar-like precursor. Studies on Sannamycin A-nonproducing mutants of S. sannanensis could provide valuable insights into the genes and enzymes involved in their production.

Hypothesized Biosynthetic Relationship

Caption: Hypothesized biosynthetic relationship of Sannamycins.

The general mechanism of action of aminoglycosides, including the Sannamycins, is the inhibition of bacterial protein synthesis. There is currently no evidence to suggest that Sannamycins specifically target or modulate unique host cell signaling pathways. Their primary activity is directed against prokaryotic ribosomes.

Conclusion

This compound, along with its related compounds Sannamycin A and B, represents a noteworthy subfamily of aminoglycoside antibiotics. While their full biological potential and detailed biosynthetic pathways are yet to be completely understood, the foundational research provides a strong basis for further investigation. This technical guide consolidates the available information on their structure, biological activity, and experimental methodologies to aid researchers in the ongoing exploration of these natural products for potential therapeutic applications. Future work should focus on obtaining a complete comparative profile of their antimicrobial activity and elucidating the genetic and biochemical basis of their biosynthesis.

References

Inhibitory Activity of Sannamycin C Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Sannamycin C, an aminoglycoside antibiotic, against Gram-positive bacteria. This document synthesizes available data on its biological activity, outlines relevant experimental protocols for its assessment, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis KC-7038.[1] Structurally, it is characterized as a new aminoglycoside antibiotic. While research has indicated the inhibitory activity of a 4-N-glycyl derivative of this compound against both Gram-positive and Gram-negative bacteria, this guide will focus on the known and inferred properties of the parent compound, this compound, in relation to Gram-positive pathogens.[1] Aminoglycosides as a class are potent, broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[2]

Quantitative Data on Inhibitory Activity

The specific minimum inhibitory concentration (MIC) values for this compound against a wide range of Gram-positive bacteria are detailed in the primary literature. The following table summarizes this quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available in search results |

| Bacillus subtilis | Data not available in search results |

| Enterococcus faecalis | Data not available in search results |

| Streptococcus pyogenes | Data not available in search results |

| Other Gram-positive strains | Data not available in search results |

Note: The specific MIC values from the primary research article by Deushi et al. (1980) were not available in the public domain search results. Researchers are advised to consult the original publication for detailed quantitative data.

Mechanism of Action

As an aminoglycoside, this compound is understood to exert its antibacterial effect through the inhibition of protein synthesis. This mechanism is a hallmark of the aminoglycoside class of antibiotics. The binding of the aminoglycoside molecule to the 30S ribosomal subunit interferes with the initiation and elongation of the polypeptide chain, leading to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.

Caption: Generalized mechanism of action of this compound.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a fundamental assay to quantify the in vitro antibacterial activity of a compound. The following is a detailed methodology for a typical broth microdilution assay used for aminoglycosides.

Broth Microdilution Assay for MIC Determination

This method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.

Materials:

-

This compound (lyophilized powder)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., deionized water, DMSO, depending on solubility)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable sterile solvent.

-

-

Serial Dilutions:

-

Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (bacterial inoculum in broth without antibiotic) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

-

Caption: Experimental workflow for MIC determination.

Conclusion

This compound, as a member of the aminoglycoside family, holds potential as an antibacterial agent against Gram-positive bacteria through the well-established mechanism of protein synthesis inhibition. While the specific quantitative data on its inhibitory spectrum requires consultation of the primary literature, the methodologies for its evaluation are standardized and robust. Further research into its efficacy, safety profile, and potential for overcoming resistance mechanisms will be crucial for its development as a therapeutic agent.

References

Inhibitory Activity of Sannamycin C against Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sannamycin C, an aminoglycoside antibiotic, demonstrates notable inhibitory activity against Gram-negative bacteria, primarily through its 4-N-glycyl derivative. This technical guide synthesizes the available scientific information regarding its antibacterial properties, mechanism of action, and the experimental methodologies used to evaluate its efficacy. While specific quantitative data from the seminal study by Deushi et al. (1980) is not publicly accessible, this document provides a comprehensive overview based on established principles of aminoglycoside microbiology and standard antimicrobial susceptibility testing protocols.

Introduction to this compound

This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Structurally, it belongs to the fortimicin group of aminoglycosides. Research has indicated that this compound in its native form possesses weak antibacterial activity. However, its 4-N-glycyl derivative has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]

Data Presentation: Inhibitory Activity

A comprehensive search for the full text of the primary literature detailing the specific minimum inhibitory concentrations (MICs) of this compound and its derivatives against a panel of Gram-negative bacteria was conducted. Unfortunately, access to the specific quantitative data from the original 1980 study by Deushi et al. in The Journal of Antibiotics was not possible.

For the purpose of this guide and to provide a framework for future research, the following table structure is recommended for presenting such quantitative data once obtained.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for 4-N-glycyl-Sannamycin C against Gram-negative Bacteria

| Gram-negative Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | Data not available |

| Pseudomonas aeruginosa | 27853 | Data not available |

| Klebsiella pneumoniae | 700603 | Data not available |

| Acinetobacter baumannii | 19606 | Data not available |

| Enterobacter cloacae | 13047 | Data not available |

| Serratia marcescens | 13880 | Data not available |

Experimental Protocols

The following section details a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an aminoglycoside antibiotic like 4-N-glycyl-Sannamycin C against Gram-negative bacteria, based on standard broth microdilution methods.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from established methodologies for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

-

Test compound (e.g., 4-N-glycyl-Sannamycin C)

-

Gram-negative bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35-37°C until it reaches the log phase of growth (typically 2-6 hours).

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the test antibiotic in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial inoculum.

-

Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Workflow Diagram:

Mechanism of Action

As an aminoglycoside, this compound and its active derivative are presumed to exert their bactericidal effects by inhibiting protein synthesis in bacteria.[3][4][5]

The key steps in the mechanism of action are:

-

Cellular Uptake: Aminoglycosides, being polycationic, initially interact with the negatively charged lipopolysaccharide (LPS) of the Gram-negative outer membrane. They are then actively transported across the inner membrane into the cytoplasm.[4]

-

Ribosomal Binding: Once inside the cell, the antibiotic binds to the 30S ribosomal subunit.[3][5] Specifically, they target the A-site of the 16S ribosomal RNA.[6]

-

Inhibition of Protein Synthesis: This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codons. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[3][5]

-

Cell Death: The accumulation of aberrant proteins and the disruption of normal cellular processes ultimately lead to bacterial cell death.

Signaling Pathway Diagram:

References

- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 5. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 4-N-glycyl Derivative of Sannamycin C

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sannamycin C is an aminoglycoside antibiotic with a unique structure. While its intrinsic activity is modest, derivatization presents a promising avenue for enhancing its therapeutic potential. This technical guide focuses on the 4-N-glycyl derivative of this compound, a modification reported to exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] This document synthesizes the available structural information, proposes a detailed mechanism of action based on the aminoglycoside class, outlines plausible synthetic and microbiological testing protocols, and provides a framework for future research and development.

Introduction to this compound

This compound is an aminoglycoside antibiotic produced by the fermentation of Streptomyces sannanensis KC-7038.[1] Structurally, it is characterized by a 2-deoxy-3-epi-fortamine core linked to a 6-N-methylpurpurosamine C moiety.[1][2] Like other aminoglycosides, its core structure features multiple amino and hydroxyl groups that are critical for its interaction with the bacterial ribosome but also present challenges for selective chemical modification.

The emergence of bacterial resistance to frontline antibiotics has necessitated the development of novel antibacterial agents. Chemical modification of existing antibiotic scaffolds is a key strategy in this endeavor. The 4-N-glycyl derivative of this compound was identified as a promising compound with an expanded spectrum of activity, particularly against resistant bacterial strains.[1]

Physicochemical Properties of this compound

Understanding the core molecule is essential before exploring its derivatives. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem CID: 175076[3] |

| Molecular Weight | 332.44 g/mol | PubChem CID: 175076[3] |

| IUPAC Name | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | PubChem CID: 175076[3] |

| CAS Number | 73522-71-1 | PubChem CID: 175076[3] |

| Topological Polar Surface Area | 124 Ų | PubChem CID: 175076[3] |

| Hydrogen Bond Donor Count | 6 | PubChem CID: 175076[3] |

| Hydrogen Bond Acceptor Count | 8 | PubChem CID: 175076[3] |

The 4-N-glycyl Derivative of this compound

The addition of a glycyl (-COCH₂NH₂) moiety to the 4-amino group of the 2-deoxy-3-epi-fortamine core of this compound yields the 4-N-glycyl derivative. This structural modification has been shown to be a successful strategy for other aminoglycosides, like kanamycin, to overcome certain enzymatic resistance mechanisms. Acylation at various amino groups can sterically hinder the binding of aminoglycoside-modifying enzymes (AMEs), which are a primary cause of clinical resistance.

Biological Activity

The 4-N-glycyl derivative of this compound has been reported to possess inhibitory activity against Gram-positive and Gram-negative bacteria.[1] Notably, this activity extends to aminoglycoside-resistant strains.[1][2] Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of pathogens, are not detailed in the available literature. The table below is provided as a template for future studies.

| Bacterial Strain | This compound MIC (µg/mL) | 4-N-glycyl this compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Data not available | Data not available |

| Enterococcus faecalis ATCC 29212 | Data not available | Data not available |

| Escherichia coli ATCC 25922 | Data not available | Data not available |

| Pseudomonas aeruginosa ATCC 27853 | Data not available | Data not available |

| AME-producing E. coli strain | Data not available | Data not available |

Mechanism of Action

As an aminoglycoside, the 4-N-glycyl derivative of this compound is presumed to exert its bactericidal effect by inhibiting protein synthesis. The positively charged amino groups of the molecule facilitate binding to the negatively charged phosphate backbone of ribosomal RNA (rRNA), specifically the A-site on the 16S rRNA of the 30S ribosomal subunit. This binding event disrupts the fidelity of translation, leading to codon misreading and the incorporation of incorrect amino acids into the nascent polypeptide chain. The resulting aberrant proteins can disrupt cell membrane integrity and other essential cellular processes, ultimately leading to bacterial cell death.

Figure 1. Proposed mechanism of action for 4-N-glycyl this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of 4-N-glycyl this compound are not explicitly available. The following sections provide robust, generalized methodologies based on established procedures for the chemical modification and testing of similar aminoglycoside antibiotics.[4][5]

Proposed Synthesis of 4-N-glycyl this compound

The selective acylation of a specific amino group on a poly-aminated scaffold like this compound requires a careful strategy of protection and deprotection or the use of regioselective reagents. A common and effective method for producing N-glycinyl aminoglycosides involves a two-step process: N-azidoacetylation followed by reduction of the azide to the primary amine.[4]

Step 1: Selective N-azidoacetylation This step involves reacting this compound with an azidoacetylating agent. Regioselectivity can be achieved by leveraging the differential reactivity of the amino groups or by using protecting groups for all but the target 4-N position. A copper-chelation method can be employed to temporarily protect vicinal amino and hydroxyl groups, leaving other positions accessible for modification.

-

Reagents: this compound, azidoacetic acid N-hydroxysuccinimide ester (or similar activated ester), a suitable base (e.g., triethylamine or potassium carbonate), and a solvent system (e.g., a mixture of water and methanol or DMF).

-

Procedure:

-

Dissolve this compound in the chosen solvent system.

-

Add the base to deprotonate the target amino group.

-

Slowly add the azidoacetic acid N-hydroxysuccinimide ester to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the 4-N-azidoacetyl this compound intermediate using column chromatography (e.g., silica gel or ion-exchange).

-

Step 2: Reduction of the Azide The azido group is then reduced to a primary amine to yield the final glycinyl derivative. This can be accomplished via catalytic hydrogenation or a Staudinger reaction.

-

Method A: Catalytic Hydrogenation

-

Reagents: 4-N-azidoacetyl this compound, Palladium on carbon (10% Pd/C) catalyst, hydrogen gas, solvent (e.g., methanol or ethanol).

-

Procedure: Dissolve the intermediate in the solvent, add the catalyst, and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the solvent to yield the product.

-

-

Method B: Staudinger Reaction

-

Reagents: 4-N-azidoacetyl this compound, triphenylphosphine (PPh₃), water, solvent (e.g., THF).

-

Procedure: Dissolve the intermediate in the solvent, add triphenylphosphine, and stir. After the formation of the aza-ylide intermediate, add water to hydrolyze it to the amine. Purify the final product to remove triphenylphosphine oxide.

-

Figure 2. Plausible synthetic workflow for 4-N-glycyl this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the synthesized derivative should be quantified using a standardized broth microdilution assay according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial suspensions standardized to ~5 x 10⁵ CFU/mL, stock solution of the test compound (4-N-glycyl this compound) in a suitable solvent (e.g., water).

-

Procedure:

-

Preparation: Serially dilute the test compound in CAMHB across the columns of a 96-well plate to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well containing no antibiotic.

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

-

Reading: Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Figure 3. Experimental workflow for MIC determination.

Conclusion and Future Directions

The 4-N-glycyl derivative of this compound represents a promising, yet under-explored, antibacterial agent. The initial finding that it is active against resistant strains warrants a comprehensive re-evaluation using modern drug discovery techniques. Future research should focus on:

-

Total Synthesis: Developing a robust and scalable synthetic route to produce sufficient quantities of the compound for thorough evaluation.

-

Quantitative Biological Profiling: Determining MIC values against a broad panel of clinically relevant wild-type and resistant pathogens.

-

Enzymatic Studies: Assessing the interaction of the derivative with a panel of aminoglycoside-modifying enzymes to confirm the mechanism of resistance evasion.

-

Toxicity Profiling: Evaluating in vitro and in vivo toxicity, particularly nephrotoxicity and ototoxicity, which are common liabilities of the aminoglycoside class.

By systematically addressing these areas, the full therapeutic potential of the 4-N-glycyl derivative of this compound can be elucidated, potentially leading to a new weapon in the fight against antimicrobial resistance.

References

- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A NEW AMINOGLYCOSIDE ANTIBIOTIC, this compound AND ITS 4-N-GLYCYL DERIVATIVE [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Activity of Mono- and Di-N-acylated Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Activity of Propylamycin Derivatives Functionalized at the 5”- and Other Positions with a View to Overcoming Resistance due to Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Sannamycin C: A Novel Aminoglycoside Antibiotic with Potential Against Resistant Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C is a novel aminoglycoside antibiotic identified from the fermentation broth of Streptomyces sannanensis KC-7038. This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, and potential for derivatization to combat drug-resistant bacteria. While this compound itself exhibits weak activity, its 4-N-glycyl derivative has demonstrated significant inhibitory action against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This paper will detail the available information on this compound and its derivatives, present a general framework for its production and evaluation, and discuss its potential role in the development of new antimicrobial agents.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Aminoglycosides are a class of potent bactericidal antibiotics that have been a cornerstone in treating serious bacterial infections for decades.[1] this compound, a unique aminoglycoside produced by Streptomyces sannanensis, represents a promising scaffold for the development of next-generation antibiotics.[2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and outlining key experimental methodologies for its study.

Chemical Structure and Properties

This compound is an aminoglycoside antibiotic characterized by a unique structure containing 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine moieties.[2] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem |

| Molecular Weight | 332.44 g/mol | PubChem |

| CAS Number | 73522-71-1 | PubChem |

A key derivative, 4-N-glycyl this compound, has been synthesized and shows enhanced antibacterial activity.[2] This modification highlights the potential for medicinal chemistry efforts to improve the efficacy of the this compound scaffold.

Mechanism of Action

Like other aminoglycoside antibiotics, this compound is believed to exert its bactericidal effects by targeting bacterial protein synthesis. The generalized mechanism of action for aminoglycosides is illustrated in the following diagram.

Caption: Generalized Mechanism of Action for Aminoglycoside Antibiotics.

Aminoglycosides bind to the 30S ribosomal subunit, leading to the misreading of mRNA, premature termination of protein synthesis, and inhibition of ribosomal translocation.[1] This disruption of essential protein production ultimately results in bacterial cell death.

Production and Isolation

This compound is naturally produced by the fermentation of Streptomyces sannanensis KC-7038.[2] A generalized workflow for the production and isolation of this compound is depicted below.

Caption: Generalized Workflow for this compound Production.

Experimental Protocol: Fermentation of Streptomyces sannanensis

Note: The following is a generalized protocol based on common methods for actinomycete fermentation and is not the specific protocol used for this compound production, which is not publicly available.

-

Strain and Culture Conditions: A pure culture of Streptomyces sannanensis KC-7038 is used. The strain is maintained on a suitable agar medium.

-

Inoculum Preparation: A seed culture is prepared by inoculating a loopful of spores or mycelia into a suitable liquid medium and incubating for 2-3 days.

-

Production Medium: A production medium rich in carbon and nitrogen sources is prepared and sterilized.

-

Fermentation: The production medium is inoculated with the seed culture and incubated under controlled conditions (temperature, pH, aeration) for several days to allow for antibiotic production.

-

Monitoring: The fermentation is monitored for antibiotic production using techniques such as bioassays or chromatographic methods.

Experimental Protocol: Isolation and Purification

Note: The following is a generalized protocol and not the specific protocol for this compound.

-

Harvesting: The culture broth is harvested after the fermentation period.

-

Separation: The mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant containing the antibiotic is subjected to extraction using a suitable solvent.

-

Purification: The crude extract is purified using a combination of chromatographic techniques, such as ion-exchange chromatography and gel filtration.

-

Characterization: The purified this compound is characterized using spectroscopic methods (NMR, Mass Spectrometry) to confirm its identity and purity.

Antibacterial Activity

While this compound has weak antibacterial activity, its 4-N-glycyl derivative has shown significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains.[2]

Quantitative Data

Table 1: Hypothetical MIC Values (µg/mL) of this compound

| Bacterial Strain | Gram Stain | This compound |

| Staphylococcus aureus | Positive | >128 |

| Enterococcus faecalis | Positive | >128 |

| Escherichia coli | Negative | >128 |

| Pseudomonas aeruginosa | Negative | >128 |

Table 2: Hypothetical MIC Values (µg/mL) of 4-N-glycyl this compound

| Bacterial Strain | Gram Stain | 4-N-glycyl this compound |

| Staphylococcus aureus | Positive | 8 |

| Enterococcus faecalis | Positive | 16 |

| Escherichia coli | Negative | 4 |

| Pseudomonas aeruginosa | Negative | 32 |

| E. coli (Kanamycin-resistant) | Negative | 8 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Note: The following is a generalized protocol for MIC determination and is not the specific protocol used for this compound.

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, is used.

-

Culture Medium: A suitable broth medium, such as Mueller-Hinton Broth, is used for bacterial growth.

-

Antibiotic Preparation: Stock solutions of this compound and its derivatives are prepared and serially diluted.

-

Assay Setup: The assay is performed in microtiter plates. Each well contains a specific concentration of the antibiotic and a standardized inoculum of the bacterial strain.

-

Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Synthesis of 4-N-glycyl this compound

The enhanced activity of 4-N-glycyl this compound underscores the importance of chemical modification. The synthesis of this derivative involves the selective acylation of the 4-N position of this compound with glycine.

Caption: Logical Flow for the Synthesis of 4-N-glycyl this compound.

Future Directions

This compound presents a valuable scaffold for the development of new aminoglycoside antibiotics. Future research should focus on:

-

Comprehensive Biological Evaluation: Obtaining detailed MIC data for this compound and a wider range of its derivatives against a diverse panel of pathogenic bacteria, including multidrug-resistant isolates.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with modifications at various positions to understand the structural requirements for potent antibacterial activity and reduced toxicity.

-

Mechanism of Resistance Studies: Investigating the susceptibility of this compound derivatives to known aminoglycoside resistance mechanisms, such as enzymatic modification and ribosomal target alteration.

-

Toxicology and Pharmacokinetic Studies: Evaluating the in vitro and in vivo toxicity and pharmacokinetic properties of promising this compound derivatives to assess their potential as clinical candidates.

Conclusion

This compound is a novel aminoglycoside with a unique chemical structure. While its intrinsic antibacterial activity is limited, its 4-N-glycyl derivative demonstrates promising activity against resistant bacteria, highlighting the potential of this scaffold for the development of new anti-infective agents. Further research, including detailed biological evaluation and extensive medicinal chemistry efforts, is warranted to fully explore the therapeutic potential of the this compound class of antibiotics.

References

Methodological & Application

Application Notes and Protocols for Sannamycin C Extraction from Streptomyces sannanensis

For Researchers, Scientists, and Drug Development Professionals

Introduction